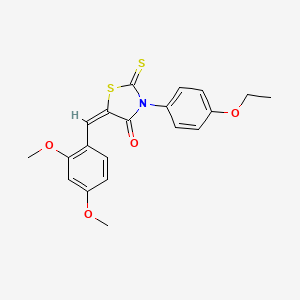

5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiazolidinones, including our compound of interest, are typically synthesized through condensation reactions involving an appropriate thiol, an amine, and a carbonyl compound. A common approach involves the Knoevenagel condensation, where an aldehyde group on a benzylidene moiety reacts with a thiazolidin-2,4-dione precursor. This reaction often requires a catalyst, such as a mild base or an acid, to facilitate the formation of the desired thiazolidinone derivative.

Molecular Structure Analysis

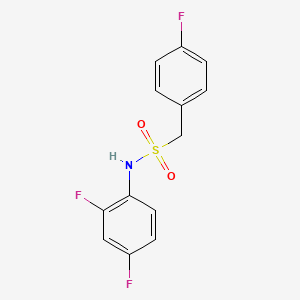

The molecular structure of thiazolidinone derivatives, including 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, is characterized by a five-membered thiazolidinone ring. This core structure is typically non-planar due to the presence of substituents at various positions on the ring, which can introduce steric hindrance and influence the overall geometry of the molecule. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structural details of these compounds.

Chemical Reactions and Properties

Thiazolidinones are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including alkylation, acylation, and nucleophilic addition, due to the reactive sites present in their structure. The thioxo group, in particular, can act as an electrophile, allowing for the introduction of various nucleophiles to modify the compound. These reactions can significantly alter the chemical properties and biological activities of the thiazolidinone derivatives.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of methoxy and ethoxy groups can enhance the solubility of the compound in organic solvents, while the overall molecular geometry can affect the crystal packing and, consequently, the melting point.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are largely defined by their functional groups. The thioxo and enone moieties present in the structure of this compound contribute to its reactivity. These functional groups can participate in hydrogen bonding, which can influence the compound's stability and reactivity in chemical reactions.

Delgado, P., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers, chains of rings and sheets. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o477-82. Link to source.

Delgado, P., Quiroga, J., de la Torre, J. M., Cobo, J., N. Low, J., & Glidewell, C. (2006). Three substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers that can be effectively isolated or linked into chains either by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 7), o382-5. Link to source.

Yahiaoui, S., Moliterni, A., Corriero, N., Cuocci, C., Toubal, K., Chouaih, A., Djafri, A., & Hamzaoui, F. (2019). 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. Journal of Molecular Structure. Link to source.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives, including those with dimethoxybenzylidene and ethoxyphenyl groups, involves strategic organic reactions to obtain compounds with potential biological activities. Studies detail the synthesis and characterisation of these compounds, focusing on their structural properties through spectroscopic methods like NMR, IR, and Mass spectral data, alongside elemental analysis. These compounds are often synthesized through reactions involving thiophene-2-carboxylate or similar precursors, followed by structural elucidation to confirm their configurations and potential as pharmacophores (Spoorthy et al., 2021).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of thiazolidinone derivatives have been a significant area of research. These compounds exhibit considerable activity against various strains of bacteria and fungi, including drug-resistant types. For instance, derivatives have been synthesized and tested for their effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, showing promising results as potential antimicrobial agents. Their activity against Mycobacterium tuberculosis positions them as potential candidates for antitubercular therapy, suggesting a new avenue for treating tuberculosis with novel mechanisms of action (Samadhiya et al., 2014).

Propriétés

IUPAC Name |

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-4-25-15-9-6-14(7-10-15)21-19(22)18(27-20(21)26)11-13-5-8-16(23-2)12-17(13)24-3/h5-12H,4H2,1-3H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVCBVQXSZBNBK-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)

![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)

![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)

![4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4632094.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)

![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)